
rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride: is a biochemical compound with the molecular formula C5H13ClN2O3 . It is used primarily in proteomics research and has applications in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride involves the reaction of ornithine derivatives under specific conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using standardized protocols to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-ornithine derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Employed in studies of amino acid metabolism and enzyme activity.
Medicine: Investigated for potential therapeutic applications in metabolic disorders.
Industry: Utilized in the production of specialized biochemical products.
Mécanisme D'action
The mechanism of action of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in amino acid metabolism .
Comparaison Avec Des Composés Similaires
DL-Ornithine: A precursor in the biosynthesis of polyamines.
3-Hydroxy-L-ornithine: A hydroxylated derivative of ornithine.
L-Ornithine Monohydrochloride: A hydrochloride salt of ornithine.
Uniqueness: rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride is unique due to its specific hydroxylation pattern and racemic mixture, which may confer distinct biochemical properties compared to its analogs .
Propriétés
Formule moléculaire |
C5H13ClN2O3 |
|---|---|
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
(2S,3S)-2,5-diamino-3-hydroxypentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O3.ClH/c6-2-1-3(8)4(7)5(9)10;/h3-4,8H,1-2,6-7H2,(H,9,10);1H/t3-,4-;/m0./s1 |
Clé InChI |
XFRYPAVXBMFXQE-MMALYQPHSA-N |
SMILES isomérique |
C(CN)[C@@H]([C@@H](C(=O)O)N)O.Cl |
SMILES canonique |
C(CN)C(C(C(=O)O)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


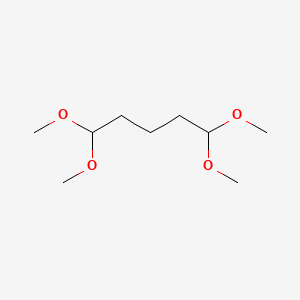
![N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide](/img/structure/B13824761.png)
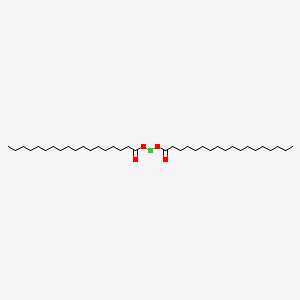
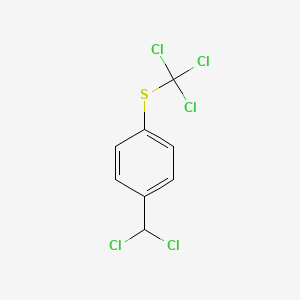
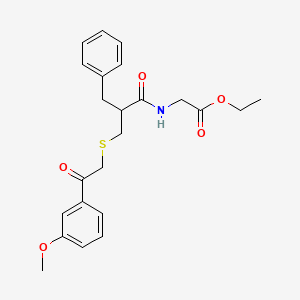
![2-amino-5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4,6-dimethyl-1H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13824779.png)
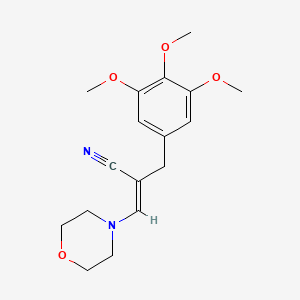
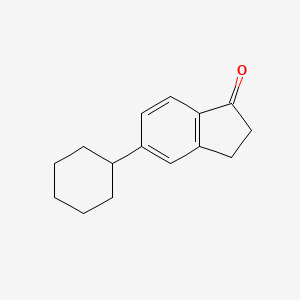
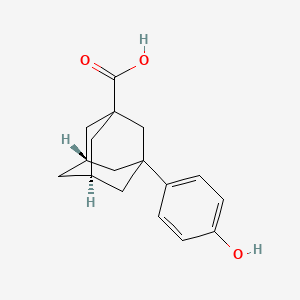

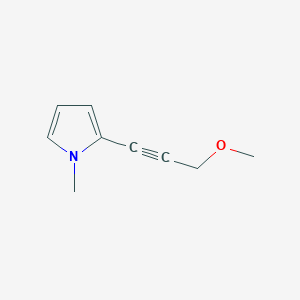
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B13824820.png)
![dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate](/img/structure/B13824822.png)
![(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13824827.png)
